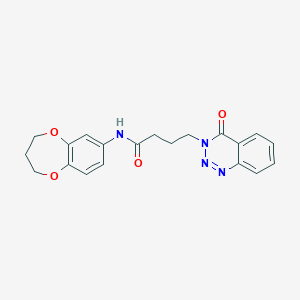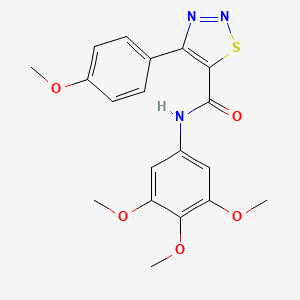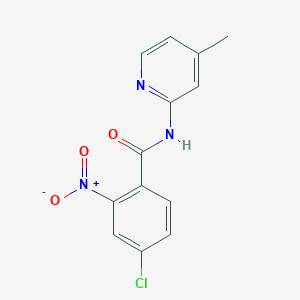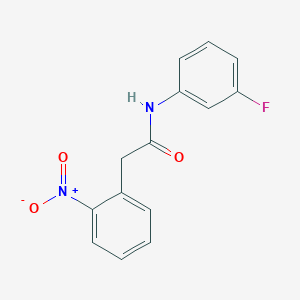![molecular formula C27H26N2O8S B11026158 (1Z)-1-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B11026158.png)
(1Z)-1-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1Z)-1-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including thiazolidine, pyrroloquinoline, and trimethoxybenzoate moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidine Ring: Starting with a suitable precursor, such as a thioamide, the thiazolidine ring can be formed through cyclization reactions under acidic or basic conditions.
Construction of the Pyrroloquinoline Core: This step involves the formation of the pyrroloquinoline structure, often through condensation reactions involving aniline derivatives and ketoesters.
Attachment of the Trimethoxybenzoate Group: The final step involves esterification or amidation reactions to attach the trimethoxybenzoate group to the pyrroloquinoline core.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Scalability: Adapting the synthesis to large-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine and pyrroloquinoline rings can be oxidized under specific conditions, leading to the formation of sulfoxides or quinolines.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or quinolines, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups could interact with various biological targets.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might have activity against certain diseases, such as cancer or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate
- (1Z)-1-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate
Uniqueness
The uniqueness of (1Z)-1-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trimethoxybenzoate group, in particular, might enhance its interactions with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H26N2O8S |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
[(3Z)-3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H26N2O8S/c1-12-11-27(2,3)29-20-15(12)9-14(10-16(20)19(24(29)31)22-23(30)28-26(33)38-22)37-25(32)13-7-17(34-4)21(36-6)18(8-13)35-5/h7-10,12H,11H2,1-6H3,(H,28,30,33)/b22-19- |
InChI Key |
BPWPSUSMIHBDLE-QOCHGBHMSA-N |
Isomeric SMILES |
CC1CC(N2C3=C1C=C(C=C3/C(=C/4\C(=O)NC(=O)S4)/C2=O)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC)(C)C |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=C4C(=O)NC(=O)S4)C2=O)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dimethyl-6-(2-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11026091.png)
![2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B11026095.png)
![1-(3-Chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11026097.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11026120.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B11026132.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11026133.png)



![2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11026161.png)
![3-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11026165.png)
![N-[2-(4-hydroxyphenyl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B11026166.png)
